4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid
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Overview
Description
“4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid” is a chemical compound with a molecular weight of 279.73 . Its IUPAC name is 2-((3-(1H-pyrazol-1-yl)propyl)amino)-4-chlorobenzoic acid . It is stored at room temperature and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
- EN300-7470184 exhibits promising anti-cancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .
- EN300-7470184 is a potent inhibitor of histone acetyltransferase (HAT) enzymes. By blocking HAT activity, it affects histone acetylation levels, leading to altered gene expression. Researchers study its impact on epigenetic regulation and its potential as an epigenetic drug .
- Inflammation plays a crucial role in various diseases. EN300-7470184 has been investigated as an anti-inflammatory agent. It may modulate inflammatory pathways by targeting specific proteins or signaling cascades. Researchers explore its efficacy in animal models and cell-based assays .
- EN300-7470184 shows neuroprotective effects in preclinical studies. Researchers investigate its potential to mitigate neuronal damage, oxidative stress, and inflammation in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- Preliminary studies suggest that EN300-7470184 exhibits antibacterial properties. Researchers evaluate its efficacy against various bacterial strains, including drug-resistant ones. Mechanistic studies explore its impact on bacterial cell membranes or essential enzymes .
- EN300-7470184 serves as a lead compound for medicinal chemistry efforts. Researchers modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design aims to create derivatives with improved bioavailability and reduced side effects .
Anti-Cancer Research
Epigenetic Modulation
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Drug Development and Optimization
These applications highlight the versatility of EN300-7470184 and its potential impact across diverse scientific disciplines. Further research will deepen our understanding and unlock its full therapeutic potential. 🌟
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZZOUDQNZPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid | |
CAS RN |
1915340-73-6 |
Source
|
Record name | 4-chloro-2-{[3-(1H-pyrazol-1-yl)propyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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